molecular formula C8H8F3N3O4S2 B12414840 Hydroflumethiazide-15N2,13C,d2

Hydroflumethiazide-15N2,13C,d2

Cat. No.: B12414840
M. Wt: 336.3 g/mol
InChI Key: DMDGGSIALPNSEE-VVSBCMTCSA-N
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Description

Hydroflumethiazide-15N2,13C,d2 is a stable isotope-labeled compound of Hydroflumethiazide. It is labeled with carbon-13, nitrogen-15, and deuterium (heavy hydrogen). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Hydroflumethiazide, a thiazide diuretic used to treat hypertension and edema .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroflumethiazide-15N2,13C,d2 involves the incorporation of stable isotopes into the Hydroflumethiazide molecule. The process typically includes the following steps:

    Synthesis of Labeled Precursors: The labeled precursors, such as carbon-13, nitrogen-15, and deuterium-labeled reagents, are synthesized or procured.

    Condensation Reaction: The labeled precursors undergo a series of condensation reactions to form the thiazide ring structure.

    Final Assembly: The labeled thiazide ring is then coupled with other necessary components to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

Hydroflumethiazide-15N2,13C,d2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced thiazide derivatives .

Scientific Research Applications

Hydroflumethiazide-15N2,13C,d2 is widely used in scientific research for various applications:

Mechanism of Action

Hydroflumethiazide-15N2,13C,d2, like its non-labeled counterpart, exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition reduces sodium and chloride reabsorption, leading to increased excretion of sodium, chloride, and water. The molecular target is the sodium-chloride symporter (SLC12A3), and the pathway involved is the regulation of electrolyte and fluid balance in the kidneys .

Comparison with Similar Compounds

Hydroflumethiazide-15N2,13C,d2 can be compared with other isotope-labeled thiazide diuretics, such as:

    Hydrochlorothiazide-15N2,13C,d2: Similar in structure and function but differs in the specific isotopic labeling and pharmacokinetic profile.

    Chlorothiazide-15N2,13C,d2: Another thiazide diuretic with similar applications but different chemical properties.

    Bendroflumethiazide-15N2,13C,d2: Used for similar research purposes but has a different molecular structure and pharmacological effects.

The uniqueness of this compound lies in its specific isotopic labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C8H8F3N3O4S2

Molecular Weight

336.3 g/mol

IUPAC Name

3,3-dideuterio-1,1-dioxo-6-(trifluoromethyl)-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-(15N)sulfonamide

InChI

InChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16)/i3+1D2,12+1,14+1

InChI Key

DMDGGSIALPNSEE-VVSBCMTCSA-N

Isomeric SMILES

[2H][13C]1(NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)[15NH2])S(=O)(=O)[15NH]1)[2H]

Canonical SMILES

C1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1

Origin of Product

United States

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